N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Description
N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound characterized by a tetrahydropyran (THP) core substituted with a 4-methoxyphenyl group and a methylene-linked acetamide moiety. The acetamide is further functionalized with a 2-phenyl-1,3-thiazole ring.
Properties
Molecular Formula |
C24H26N2O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C24H26N2O3S/c1-28-21-9-7-19(8-10-21)24(11-13-29-14-12-24)17-25-22(27)15-20-16-30-23(26-20)18-5-3-2-4-6-18/h2-10,16H,11-15,17H2,1H3,(H,25,27) |
InChI Key |
KVNLUURADJGXHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CC3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkyl halide.
Formation of the Thiazolylacetamide Moiety: The thiazolylacetamide moiety is synthesized through the condensation of a thiazole derivative with an acetamide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-phenyl-1,3-thiazol-4-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.
Comparison with Similar Compounds
Key Structural Features :
- Tetrahydropyran ring : Enhances metabolic stability and influences lipophilicity.
- 4-Methoxyphenyl group : May improve membrane permeability due to its electron-donating methoxy substituent.
- 2-Phenylthiazole : A heterocyclic system often associated with anti-inflammatory and enzyme inhibitory activities.
Comparison with Similar Compounds
The compound is structurally related to several acetamide-thiazole derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
Table 1: Structural and Physicochemical Properties
Key Observations :
- The tetrahydropyran group in the target compound distinguishes it from analogs with smaller rings (e.g., furan in ) or nitrogen-containing rings (e.g., piperazine in ), likely enhancing metabolic stability .
- The 4-methoxyphenyl substituent increases lipophilicity compared to polar groups like hydroxyl in Compound 6a .
- The 2-phenylthiazole moiety is conserved across multiple analogs, suggesting its critical role in target binding .
Key Insights :
Limitations :
- Inferences about biological activity are speculative due to lack of direct data.
- Synthetic pathways are extrapolated from related compounds.
This analysis underscores the compound’s promise as a scaffold for drug development, particularly in inflammation and enzyme modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
